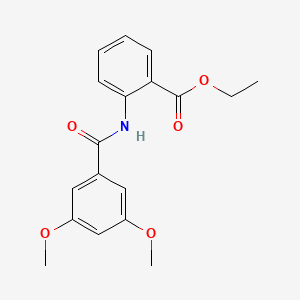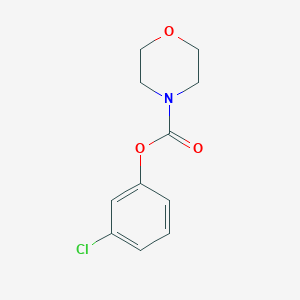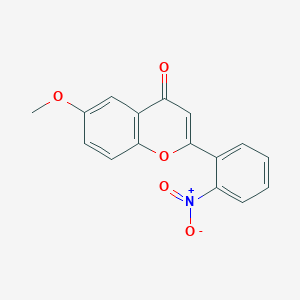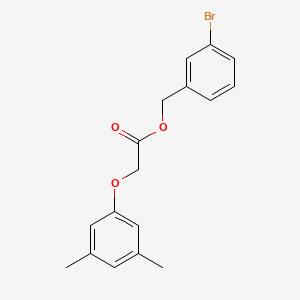![molecular formula C14H14N4O3 B5671842 methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate](/img/structure/B5671842.png)
methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate is a complex organic compound characterized by its unique pyrimido[4,5-b]indolizin structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of a suitable indolizin derivative with a cyano group. The reaction conditions may require specific catalysts, solvents, and temperature control to optimize yield and purity.
Industrial Production Methods
For industrial production, the process would need to be scaled up from laboratory conditions to large-scale manufacturing. This often involves optimizing reaction conditions, developing efficient purification methods, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and other advanced techniques may be employed to improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can modify the ester or cyano groups, leading to new compounds with potentially unique properties.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions are commonly used. The conditions for these reactions vary depending on the desired outcome and the specific reagents involved.
Major Products
The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation may produce more highly oxidized compounds, while reduction may yield less complex derivatives. Substitution reactions can lead to a wide variety of new compounds with modified functional groups.
科学研究应用
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions at the molecular level.
Industry: Used in the development of new chemical processes and products, potentially improving efficiency and sustainability in various industrial applications.
作用机制
The mechanism by which methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate exerts its effects is related to its ability to interact with specific molecular targets. The cyano and keto groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Indolizin Derivatives: Similar compounds with variations in functional groups, providing insights into structure-activity relationships.
Pyrimido Compounds: Other pyrimido-based compounds with different substituents, highlighting the impact of structural changes on chemical and biological properties.
Esters: Compounds with ester functional groups, allowing comparison of reactivity and stability.
Uniqueness
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate stands out due to its combination of functional groups and the resulting diverse range of properties
属性
IUPAC Name |
methyl 2-(10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-11(19)7-17-8-16-12-9(6-15)10-4-2-3-5-18(10)13(12)14(17)20/h8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILHELFSTYYQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)N3CCCCC3=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671762.png)
![3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5671769.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-[1-[2-(1,2,4-triazol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B5671775.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-methylphenol](/img/structure/B5671783.png)
![8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)

![5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5671801.png)

![4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B5671822.png)

![N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B5671849.png)
![2-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671850.png)
![3,5-dichloro-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5671855.png)

